Researchers requiring direct C3-furan functionalization face low yields when using 2-furaldehyde. 3-Furaldehyde (CAS 498-60-2) resolves this by providing native C3-aldehyde reactivity, eliminating protection/directed metalation steps. Key advantages: • Enables direct synthesis of C3-substituted furans like Salvinorin A intermediates. • Higher nucleophilic susceptibility due to reduced electron-withdrawing dampening from ring oxygen. • Stored under inert atmosphere at 2-8°C to preserve ≥97% assay purity, ensuring batch-to-batch reliability for scale-up.
3-Furaldehyde (CAS 498-60-2) is a specialized heterocyclic aldehyde fundamentally distinct from its bulk-commodity isomer, 2-furaldehyde (furfural). Operating as a colorless to pale-yellow liquid with a boiling point of approximately 144 °C and a density of 1.111 g/mL, it is primarily procured as a targeted precursor for active pharmaceutical ingredients (APIs), advanced polymers, and complex natural products. Unlike 2-furaldehyde, which is produced on a massive scale from agricultural waste, 3-furaldehyde requires targeted synthesis, making it a premium reagent. To maintain its ≥97% assay purity and prevent oxidative degradation, industrial handling typically requires cold storage (2–8 °C) under an inert atmosphere . Its primary procurement value lies in providing direct, functional access to the C3 position of the furan ring, a structural motif critical in medicinal chemistry that cannot be efficiently accessed via the 2-isomer.
Attempting to substitute 3-furaldehyde with the vastly cheaper 2-furaldehyde fails due to profound differences in electronic delocalization and positional reactivity. In 2-furaldehyde, the carbonyl group is highly conjugated with the adjacent ring oxygen, which significantly reduces the electrophilicity of the aldehyde carbon. In contrast, the aldehyde group in 3-furaldehyde is separated by an additional carbon, resulting in a longer exocyclic C–C bond and reduced electron-withdrawing dampening from the ring oxygen [1]. This structural difference makes 3-furaldehyde substantially more reactive toward nucleophilic attack. Furthermore, in procurement scenarios targeting C3-substituted furan architectures—such as neoclerodane diterpenes or specific furan-based APIs—starting from 2-furaldehyde requires convoluted, low-yield protection, directed metalation, and rearrangement steps. Procuring 3-furaldehyde directly circumvents these multi-step workarounds, ensuring higher overall yields and process efficiency .
In Ugi-Smiles coupling reactions, 3-furaldehyde demonstrates significantly higher conversion efficiency and cleaner reaction profiles compared to 2-furaldehyde. Side-by-side competitive studies monitored by 1H NMR reveal that the formation of the Ugi-Smiles product from 3-furaldehyde is substantially more rapid. For instance, coupling with cyclohexylamine yields a 64% conversion for 3-furaldehyde, whereas 2-furaldehyde tends to undergo complex tandem Ugi-Smiles/Intramolecular Diels-Alder (IMDA) reactions that complicate isolation [1]. This reactivity gap is driven by the greater electronic delocalization in the 2-furaldehyde system, which makes its resulting imine intermediate less susceptible to nucleophilic attack.
| Evidence Dimension | Ugi-Smiles coupling yield and pathway (with cyclohexylamine) |
| Target Compound Data | 64% yield of lone Ugi-Smiles adduct (rapid formation) |
| Comparator Or Baseline | 2-Furaldehyde (Prone to tandem IMDA cyclization, lower lone adduct yield) |
| Quantified Difference | Higher isolated yield and selective avoidance of unwanted tandem cyclization for 3-furaldehyde |
| Conditions | Standard Ugi-Smiles reaction (0.5 mmol, 1.0 M, 2.0 equiv isocyanide) |
Higher yields and predictable single-pathway reactivity reduce purification bottlenecks and lower the cost of goods in pharmaceutical library synthesis.
When utilized as a precursor for furan-functionalized poly(ethylene oxide)s (PEOs), the substitution position on the furan ring critically dictates downstream Diels-Alder (DA) reactivity. Comparative kinetic experiments in N,N-dimethylformamide (DMF) using N-methylmaleimide as the dienophile demonstrated that polymers derived from 3-furaldehyde achieve near-complete conversion to the oxanorbornene adduct. In contrast, polymers derived from 2-furaldehyde exhibit significantly lower reactivity under identical conditions [1]. The 3-substituted furan diene structure inherently favors the cycloaddition transition state, allowing for milder curing conditions.
| Evidence Dimension | Diels-Alder conversion with N-methylmaleimide |
| Target Compound Data | Near complete conversion to oxanorbornene adduct |
| Comparator Or Baseline | 2-Furaldehyde-derived polymers (Significantly lower conversion) |
| Quantified Difference | Substantially higher DA reactivity for the 3-substituted furan derivative |
| Conditions | Reaction in DMF solvent, comparative molar ratios |
Procuring 3-furaldehyde for polymer synthesis enables highly efficient, mild-condition crosslinking, which is critical for developing advanced self-healing materials and hydrogels.
The fundamental reactivity differences between 3-furaldehyde and 2-furaldehyde can be quantified through their structural geometries and kinetic behaviors. Quantum chemical calculations reveal that the exocyclic C–C bond in 3-furaldehyde is longer (1.462 Å in the trans conformer) than in 2-furaldehyde (1.455 Å) [1]. This increased bond length indicates weaker conjugation between the furan ring and the carbonyl group. Consequently, the carbonyl carbon in 3-furaldehyde is less shielded by electron-withdrawing effects from the ring oxygen, making it a more reactive electrophile for nucleophilic addition reactions compared to the highly stabilized 2-isomer [2].
| Evidence Dimension | Exocyclic C–C bond length (indicator of conjugation) |
| Target Compound Data | 1.462 Å (trans conformer) |
| Comparator Or Baseline | 2-Furaldehyde (1.455 Å) |
| Quantified Difference | +0.007 Å elongation, indicating reduced resonance stabilization |
| Conditions | B3LYP/6-311++G(d,p) level of theory calculations |
This structural property guarantees higher reactivity in nucleophilic additions, justifying the selection of 3-furaldehyde for sterically or electronically demanding synthetic steps.
3-Furaldehyde is the mandatory starting material for APIs and natural products requiring a C3-furan architecture, such as the neoclerodane diterpene Salvinorin A. By starting directly with the 3-substituted aldehyde, chemists bypass the need for inefficient, multi-step functional group transpositions that would be required if starting from 2-furaldehyde .
Due to its higher nucleophilic susceptibility and avoidance of unwanted tandem IMDA cyclizations, 3-furaldehyde is selected over 2-furaldehyde in Ugi-Smiles couplings. This makes it a highly effective building block for generating diverse, rigid tricyclic cores in high-throughput medicinal chemistry workflows, maximizing isolated yields and minimizing purification times [1].
In materials science, 3-furaldehyde is utilized to synthesize furan-functionalized monomers and polymers (such as functionalized PEOs). Its enhanced Diels-Alder reactivity compared to 2-substituted analogs allows for highly efficient crosslinking with maleimides under mild conditions, which is essential for manufacturing temperature-sensitive self-healing materials and controlled-delivery hydrogels [2].
Flammable;Acute Toxic;Irritant